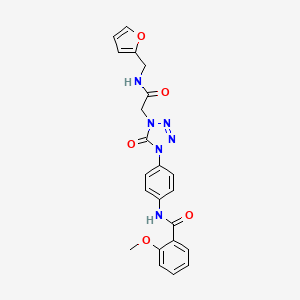
N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of the compound mentioned, although it is not directly synthesized in the provided papers, similar compounds with furan moieties and substituted phenyl groups have been synthesized. For instance, the synthesis of a thiazolidin-4-one derivative with a nitro furan moiety and methoxy phenyl groups was achieved through a series of reactions characterized by FT-IR, 1H, and 13C NMR spectroscopy . Similarly, N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues were prepared using a microwave-accelerated multi-step synthesis, starting from amino-methoxybenzofuran precursors . These methods could potentially be adapted for the synthesis of the compound , suggesting that a combination of condensation reactions and microwave-assisted techniques might be employed.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray powder diffraction (XRPD) is a technique often used to investigate the crystal structure of synthesized compounds. For example, the thiazolidin-4-one derivative mentioned earlier was found to have a triclinic crystal structure in the space group P-1 . Density functional theory (DFT) calculations can complement experimental techniques by predicting molecular geometries and electronic structures. The use of DFT with a B3LYP functional at a 6-311G(d,p) basis set can provide insights into the molecular structure of the compound, as well as the contribution of different intermolecular interactions, as demonstrated by Hirshfeld surface analysis and fingerprint plots .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. The presence of functional groups such as furan rings, amides, and tetrazoles suggests a variety of chemical reactions that the compound could undergo. For instance, furan rings can participate in Diels-Alder reactions, while amide groups can be involved in hydrolysis or nucleophilic acyl substitution reactions. The synthesis of related compounds involves the condensation of anilines with intermediates derived from benzofuran precursors , indicating that similar strategies might be applicable for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The triclinic crystal structure of the thiazolidin-4-one derivative suggests that the compound may also exhibit polymorphism, which can affect its melting point, solubility, and stability . The presence of methoxy groups could influence the compound's solubility in organic solvents, while the nitro group in the related compound indicates potential for electron-withdrawing effects that could affect the compound's acidity and reactivity . The biological evaluation of similar compounds as kinase inhibitors suggests that the compound may also have potential biological activity, which would be influenced by its ability to interact with biological targets .
Scientific Research Applications
Chemical Synthesis and Structural Elucidation
The complex chemical name provided pertains to a specific molecular structure that likely has relevance in various scientific research areas, such as organic synthesis, chemical biology, or pharmacology. While direct references to the exact compound were not found, related research demonstrates the importance of similarly structured compounds in chemical synthesis and antimicrobial activity. For example, Desai et al. (2013) explored the synthesis and antimicrobial screening of thiazole ring-incorporating derivatives, indicating the potential for compounds with complex structures to serve as therapeutic agents against bacterial and fungal infections (Desai, K M Rajpara, & V V Joshi, 2013).
Photodynamic Therapy Applications
Further, Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanine derivatives substituted with Schiff base groups for photodynamic therapy, highlighting the role of structurally intricate molecules in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, making them promising for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Liquid Crystal Research
On another front, Al-Mutabagani et al. (2021) synthesized furfural-based liquid crystalline materials, revealing the impact of heterocyclic rings on the mesophase range and stability. This underscores the significance of investigating complex organic compounds for materials science applications, particularly in the development of new liquid crystal displays (Al-Mutabagani et al., 2021).
Antiprotozoal Agents
Moreover, Ismail et al. (2004) synthesized imidazo[1,2-a]pyridines as antiprotozoal agents, demonstrating potent in vitro and in vivo activities against trypanosomal and plasmodial infections. Such studies illustrate the broader implications of chemical synthesis in developing therapeutic agents for infectious diseases (Ismail et al., 2004).
Future Directions
properties
IUPAC Name |
N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5/c1-32-19-7-3-2-6-18(19)21(30)24-15-8-10-16(11-9-15)28-22(31)27(25-26-28)14-20(29)23-13-17-5-4-12-33-17/h2-12H,13-14H2,1H3,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWIJQGMNVXMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

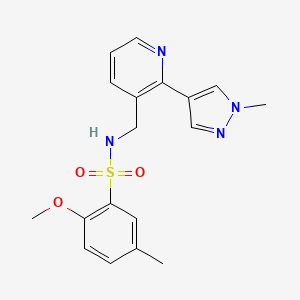
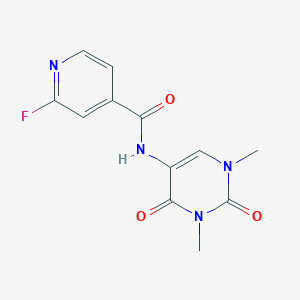

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide](/img/structure/B3017001.png)
![N-cyclohexyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3017002.png)
![5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3017003.png)

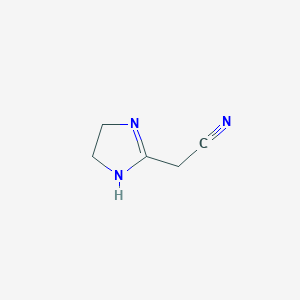
![2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3017007.png)
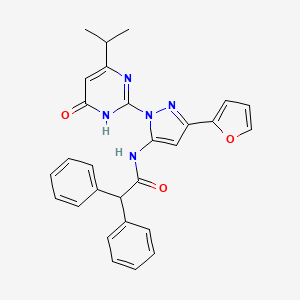


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide](/img/structure/B3017015.png)
![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B3017016.png)